molecular formula C18H20N2O3S B6507568 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide CAS No. 899955-47-6

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide

Cat. No. B6507568
CAS RN: 899955-47-6
M. Wt: 344.4 g/mol
InChI Key: WUAHXUILPOKYOR-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide (DMFNS) is an organic compound that belongs to the class of compounds known as sulfonamides. It is a white crystalline solid with a molecular weight of 286.32 g/mol and a melting point of 154-158°C. DMFNS is soluble in water and ethanol and has a wide range of applications in the pharmaceutical, agricultural, and food industries.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide is not fully understood. However, it is believed that its activity is due to the inhibition of the enzyme cyclooxygenase, which is responsible for the production of prostaglandins. The inhibition of cyclooxygenase leads to the inhibition of the production of prostaglandins, which in turn leads to the inhibition of inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which can lead to the inhibition of inflammation and pain. Additionally, this compound has been found to inhibit the growth of certain bacteria and fungi, which can lead to the inhibition of infections. This compound has also been found to inhibit the activity of certain enzymes, which can lead to the inhibition of certain metabolic processes.

Advantages and Limitations for Lab Experiments

The main advantage of using N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide in laboratory experiments is that it is a relatively inexpensive and easily accessible compound. Additionally, it has a wide range of applications in scientific research and can be used in a variety of experiments. However, this compound is a relatively unstable compound and can be degraded under certain conditions, which can limit its use in certain experiments.

Future Directions

Future research on N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide could focus on further elucidating its mechanism of action and exploring its potential applications in the pharmaceutical, agricultural, and food industries. Additionally, further research could be conducted on its stability and how to improve its stability in order to facilitate its use in laboratory experiments. Finally, further research could be conducted on its potential toxicity, as well as its potential interactions with other compounds.

Synthesis Methods

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide can be synthesized through a variety of methods, including reaction of 2-naphthalene sulfonyl chloride with dimethylamino-2-furan or reaction of dimethylamino-2-furan with 2-naphthalene sulfonyl chloride in the presence of a base. The reaction of dimethylamino-2-furan with 2-naphthalene sulfonyl chloride in the presence of a base is the most commonly used method for the synthesis of this compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide has been studied extensively in scientific research and has been found to have a variety of applications. It has been used in the synthesis of several pharmaceutical drugs, including antifungal agents, anti-inflammatory agents, and antineoplastic agents. This compound has also been used in the synthesis of agricultural chemicals, including herbicides and insecticides. Additionally, this compound has been used in the synthesis of food additives.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-20(2)17(18-8-5-11-23-18)13-19-24(21,22)16-10-9-14-6-3-4-7-15(14)12-16/h3-12,17,19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUAHXUILPOKYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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